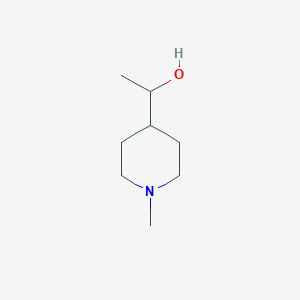

1-(1-Methylpiperidin-4-yl)ethanol

説明

Significance of Piperidine (B6355638) Derivatives as Core Structures in Medicinal Chemistry

Piperidine and its derivatives are fundamental scaffolds in drug discovery due to their ability to influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. researchgate.net The inclusion of the piperidine ring can enhance crucial characteristics such as membrane permeability, receptor binding affinity, and metabolic stability. researchgate.net This versatility has made piperidine a favored structural motif for medicinal chemists aiming to develop novel drugs. arizona.edu The broad range of biological activities exhibited by piperidine-containing compounds further solidifies their significance in pharmaceutical research. researchgate.netwisdomlib.org

Rationale for Research on 1-(1-Methylpiperidin-4-yl)ethanol as a Key Molecular Scaffold

The specific compound, this compound, serves as a valuable molecular scaffold in research for several reasons. Its structure incorporates both a chiral center at the ethanol (B145695) substituent and a tertiary amine within the piperidine ring. This combination of features allows for diverse chemical modifications and the exploration of structure-activity relationships. The N-methyl group influences the compound's basicity and lipophilicity, which are critical parameters for drug absorption and distribution. The hydroxyl group on the ethanol side chain provides a potential point for further functionalization or hydrogen bonding interactions with biological targets. The 4-substituted pattern on the piperidine ring is a common feature in many biologically active compounds, making this scaffold a relevant starting point for the design of new therapeutic agents.

Overview of Therapeutic Applications and Biological Activities Associated with Piperidine-Containing Compounds

The therapeutic applications of piperidine derivatives are remarkably diverse, spanning a wide array of medical conditions. encyclopedia.pubijnrd.org These compounds have been successfully developed as analgesics, antihistamines, antipsychotics, and anticancer agents. arizona.eduijnrd.org The pharmacological spectrum of piperidine derivatives also includes antiviral, antimicrobial, antifungal, antihypertensive, antimalarial, anti-inflammatory, and anti-Alzheimer's properties. researchgate.netijnrd.org For instance, drugs like Donepezil, a piperidine derivative, are used in the management of Alzheimer's disease. encyclopedia.pubijnrd.org The anticancer potential of piperidine compounds has also been a significant area of research. nih.gov

Table 1: Therapeutic Applications of Piperidine Derivatives

| Therapeutic Area | Examples of Piperidine-Containing Drugs |

|---|---|

| Analgesics | Meperidine ijnrd.org |

| Antihistamines | Fexofenadine, Loratadine ijnrd.org |

| Antipsychotics | Pimozide, Pipothiazine, Haloperidol (B65202) encyclopedia.pubijnrd.org |

| Alzheimer's Disease | Donepezil encyclopedia.pubijnrd.org |

| Anticancer | Pomalidomide taylorandfrancis.com |

| Antiviral | Rimantadine analogs ijnrd.org |

| Anti-diabetic | Voglibose ijnrd.org |

| Hair Loss Prevention | Minoxidil wikipedia.org |

Historical Context of Piperidine-Based Drug Development Relevant to this compound Analogs

The history of piperidine in medicine is rich and dates back to the discovery of naturally occurring alkaloids. Piperine, the compound responsible for the pungency of black pepper, contains a piperidine ring and was first isolated in 1819. wikipedia.org The Scottish chemist Thomas Anderson first reported on piperidine in 1850. wikipedia.org The structural motif of piperidine is present in numerous natural alkaloids, including the toxin coniine from poison hemlock and the stimulant nicotine (B1678760) analog anabasine. wikipedia.org

The industrial production of piperidine is achieved through the hydrogenation of pyridine (B92270). wikipedia.org This accessibility has facilitated its widespread use as a building block in the synthesis of pharmaceuticals. arizona.edu Over the years, the development of synthetic piperidine derivatives has led to the creation of numerous blockbuster drugs. arizona.edu The structural features of this compound are reminiscent of the core scaffolds found in many of these successful pharmaceuticals, highlighting its relevance in the ongoing search for new and improved medicines. For example, the 1-methyl-4-substituted piperidine core is a key component in various central nervous system (CNS) modulators and other therapeutic agents. arizona.edu The continuous exploration of piperidine-based structures, including analogs of this compound, is a testament to the enduring importance of this heterocyclic system in drug discovery. researchgate.net

Structure

3D Structure

特性

IUPAC Name |

1-(1-methylpiperidin-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(10)8-3-5-9(2)6-4-8/h7-8,10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAGCVGLYKTXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(CC1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00533181 | |

| Record name | 1-(1-Methylpiperidin-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00533181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37835-54-4 | |

| Record name | 1-(1-Methylpiperidin-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00533181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-methylpiperidin-4-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 1 Methylpiperidin 4 Yl Ethanol and Its Derivatives

Established Synthetic Routes for the Core Structure of 1-(1-Methylpiperidin-4-yl)ethanol

Multi-Step Chemical Synthesis Approaches

Multi-step synthesis provides a versatile and controlled approach to constructing complex molecules like this compound. researchgate.netsyrris.jp These synthetic routes often involve a sequence of reactions to build the piperidine (B6355638) ring and introduce the desired functional groups. syrris.jp A common strategy begins with a commercially available pyridine (B92270) derivative, which is then subjected to a series of transformations.

One plausible multi-step synthesis of this compound starts from 4-acetylpyridine. The synthesis can be envisioned in the following key steps:

N-methylation of Pyridine : The nitrogen atom of the pyridine ring is first quaternized using a methylating agent, such as methyl iodide, to form the corresponding N-methylpyridinium salt. mdpi.com

Reduction of the Pyridine Ring : The pyridinium ring is then reduced to a piperidine ring. This can be achieved through catalytic hydrogenation using catalysts like platinum oxide or palladium on carbon under a hydrogen atmosphere. google.com

Reduction of the Ketone : The final step involves the reduction of the ketone functionality to the desired secondary alcohol. This can be accomplished using a variety of reducing agents, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

This approach allows for the systematic construction of the target molecule, with purification of intermediates at each stage to ensure the purity of the final product. Flow chemistry has also emerged as a powerful tool for multi-step synthesis, enabling the telescoping of several reaction steps into a continuous sequence, which can improve efficiency and safety. syrris.jpmasterorganicchemistry.com

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 4-Acetylpyridine | Methyl iodide (CH3I) in a suitable solvent like dichloromethane. | 1-Methyl-4-acetylpyridinium iodide |

| 2 | 1-Methyl-4-acetylpyridinium iodide | H2, Pd/C or PtO2, in a solvent like ethanol (B145695) or methanol (B129727). | 1-(1-Methylpiperidin-4-yl)ethanone |

| 3 | 1-(1-Methylpiperidin-4-yl)ethanone | Sodium borohydride (NaBH4) in methanol or ethanol. | This compound |

Reductive Amination Strategies for Piperidine Formation

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is particularly useful for the synthesis of piperidine rings. odu.educhim.it This reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. odu.edu For the synthesis of the 1-methylpiperidine (B42303) core, a double reductive amination approach on a suitable dicarbonyl compound can be employed. commonorganicchemistry.com

This strategy typically involves reacting a 1,5-dicarbonyl compound with methylamine in the presence of a reducing agent. commonorganicchemistry.com The intramolecular cyclization followed by reduction leads to the formation of the N-methylpiperidine ring. The choice of reducing agent is crucial, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being commonly used due to their selectivity for reducing imines over ketones and aldehydes. odu.edursc.org

This methodology offers a convergent approach to the piperidine skeleton and is amenable to the synthesis of a wide range of substituted piperidines by varying the starting dicarbonyl compound and the amine. chim.itcommonorganicchemistry.com

| Starting Material (Dicarbonyl) | Amine | Reducing Agent | Product |

| Glutaraldehyde derivative | Methylamine | Sodium cyanoborohydride (NaBH3CN) | N-Methylpiperidine derivative |

| 1,5-Diketone | Methylamine | Sodium triacetoxyborohydride (NaBH(OAc)3) | Substituted N-methylpiperidine |

Alkylation and Arylation Reactions in Piperidine Ring Functionalization

Further diversification of the this compound core can be achieved through alkylation and arylation reactions on the piperidine ring. These reactions allow for the introduction of various substituents at different positions of the ring, leading to a library of analogues for structure-activity relationship studies.

Alkylation reactions can be performed at the nitrogen atom or at the carbon atoms of the piperidine ring. N-alkylation of a piperidine precursor is a straightforward process, often achieved by reacting the secondary amine with an alkyl halide in the presence of a base. researchgate.net C-alkylation is more challenging and often requires the use of strong bases to generate an enolate or a related nucleophile from a piperidone precursor, which can then react with an alkyl halide. chim.itsciencemadness.org For instance, 1-alkyl-4-piperidones can be alkylated at the 3-position. sciencemadness.org

Arylation of the piperidine ring can be accomplished through various transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are commonly employed for the formation of C-C bonds between the piperidine ring and an aryl group. liv.ac.uk These reactions typically involve the coupling of a piperidine derivative (e.g., an enamine or an organozinc reagent) with an aryl halide. Direct C-H arylation has also emerged as a powerful tool for the functionalization of the piperidine ring, avoiding the need for pre-functionalized starting materials.

| Reaction Type | Piperidine Substrate | Reagent | Catalyst/Conditions | Product |

| N-Alkylation | Piperidine | Methyl Iodide | K2CO3, Acetonitrile (B52724) | N-Methylpiperidine |

| C3-Alkylation | 1-Alkyl-4-piperidone | Acetonyl bromide | Strong base (e.g., LDA) | 1-Alkyl-3-acetonyl-4-piperidone |

| C-H Arylation | N-Arylpiperidine | Aryl halide | Palladium catalyst | N-Aryl-C-arylpiperidine |

Stereoselective Synthesis of Chiral this compound Enantiomers (e.g., (1S)-1-(1-Methylpiperidin-4-yl)ethan-1-ol)

The synthesis of enantiomerically pure forms of this compound is of great interest, as the biological activity of chiral molecules often resides in a single enantiomer. Stereoselective synthesis aims to produce a specific stereoisomer, and for chiral alcohols, asymmetric reduction of the corresponding ketone is a common and effective strategy.

Asymmetric Hydrogen Transfer Techniques

Asymmetric transfer hydrogenation (ATH) is a widely used method for the enantioselective reduction of ketones to chiral alcohols. researchgate.net This technique utilizes a hydrogen donor, typically isopropanol or formic acid, in the presence of a chiral transition metal catalyst. researchgate.netacs.org Ruthenium and rhodium complexes with chiral ligands are among the most effective catalysts for this transformation. acs.org

The reduction of 1-(1-methylpiperidin-4-yl)ethanone using a chiral catalyst, such as a Ru-complex with a chiral diamine ligand, can afford the corresponding chiral alcohol with high enantioselectivity. nih.gov The mechanism is believed to involve a metal-ligand bifunctional activation, where a hydride from the metal and a proton from the ligand are transferred to the ketone. nih.gov

| Ketone Substrate | Catalyst System | Hydrogen Donor | Chiral Alcohol Product | Enantiomeric Excess (ee) |

| Aryl Alkyl Ketones | Chiral Ru-diamine complex | Isopropanol/KOH | (R)- or (S)-Alcohol | Up to >90% |

| 1-(1-Methylpiperidin-4-yl)ethanone | (S,S)-TsDPEN-Ru catalyst | Formic acid/Triethylamine | (S)-1-(1-Methylpiperidin-4-yl)ethanol | High (expected) |

Catalytic Hydrogenation Methods for Chiral Piperidine Alcohols

Catalytic asymmetric hydrogenation (AH) using molecular hydrogen (H2) is another powerful method for the synthesis of chiral alcohols from prochiral ketones. acs.org This method often employs chiral phosphine ligands in combination with transition metals like ruthenium, rhodium, and palladium. acs.orgacs.org

The asymmetric hydrogenation of 1-(1-methylpiperidin-4-yl)ethanone can be achieved using a chiral catalyst, such as a Ru-BINAP complex, under hydrogen pressure. acs.org The choice of ligand and reaction conditions is critical for achieving high enantioselectivity. researchgate.net Palladium-based catalysts have also been developed for the asymmetric hydrogenation of functionalized ketones, offering an alternative to ruthenium and rhodium systems. acs.org These methods provide a direct and atom-economical route to enantiomerically enriched piperidine alcohols. acs.org

| Ketone Substrate | Catalyst System | Conditions | Chiral Alcohol Product | Enantiomeric Excess (ee) |

| Functionalized Ketones | Pd(TFA)2 / (R)-BINAP | H2, 2,2,2-Trifluoroethanol | (S)-Alcohol | Up to 92.2% |

| Aromatic Ketones | RuCl2[(S)-tolbinap][(R)-dmapen] | H2, t-C4H9OK, 2-propanol | (R)-Alcohol | High |

| 4-Chromanone | η6-arene/TsDPEN–Ru | H2, Methanol | (S)-4-Chromanol | 97% |

Advanced Synthetic Methodologies Applicable to Piperidine Scaffolds

The synthesis of piperidine derivatives, a critical structural motif in numerous pharmaceuticals, has been significantly advanced through the development of sophisticated synthetic strategies. These methodologies offer improvements in efficiency, diversity, and stereocontrol, which are crucial for the synthesis of complex molecules like this compound and its analogs.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as a powerful tool for the rapid construction of complex molecular architectures, including the piperidine scaffold. taylorfrancis.com These reactions are highly atom-economical and offer a streamlined approach to generating libraries of structurally diverse piperidine derivatives. researchgate.net

One notable MCR approach involves a one-pot, three-component transformation utilizing aromatic aldehydes, amines, and acetoacetic esters. taylorfrancis.com This reaction, often catalyzed by agents like zirconium oxychloride (ZrOCl₂·8H₂O) or tetrabutylammonium tribromide (TBATB), efficiently yields highly functionalized piperidine structures. taylorfrancis.com The choice of catalyst can influence the reaction's diastereoselectivity, with some methods favoring the formation of specific stereoisomers. taylorfrancis.com

Another example is the pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates, which proceeds under reflux conditions in ethanol to afford substituted piperidines. researchgate.net The advantages of such MCRs include good yields, straightforward work-up procedures, and shorter reaction times under mild and environmentally friendly conditions. researchgate.net

The versatility of MCRs allows for the incorporation of a wide range of substituents, leading to a diverse array of piperidine derivatives. This diversity is crucial for structure-activity relationship (SAR) studies in drug discovery. For instance, the synthesis of 3,5-cis-piperidine-dicarboxylates, which are key intermediates for biologically important compounds, can be achieved through MCRs. tandfonline.com

| Reaction Type | Reactants | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Three-component | Aromatic aldehydes, amines, acetoacetic esters | ZrOCl₂·8H₂O or TBATB in ethanol | One-pot synthesis, access to highly functionalized piperidines | taylorfrancis.com |

| Pseudo five-component | Aromatic aldehydes, anilines, alkyl acetoacetates | Dual-functional ionic liquid in ethanol (reflux) | Good yields, easy work-up, short reaction times | researchgate.net |

| One-pot synthesis | Dimethyl malonate, formaldehyde (B43269) O-benzyl oxime | Yb(OTf)₃/AgOTf | High yield, synthesis of piperidone with a β-amino acid template | tandfonline.comtandfonline.com |

Transition-metal catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds. The Negishi cross-coupling, which involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex, is particularly effective for constructing substituted piperidine rings. wikipedia.org This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.orgchem-station.com

In the context of N-methylpiperidine synthesis, the Negishi coupling can be employed to introduce aryl or heteroaryl substituents at specific positions of the piperidine ring. For instance, a one-pot Negishi cross-coupling approach has been developed for the synthesis of α-aryl and α-heteroaryl 4-silyloxy piperidines. researchgate.net This method utilizes a single solvent for the entire sequence of lithiation, transmetalation, and Negishi coupling, demonstrating high efficiency and diastereoselectivity. researchgate.net

Nickel catalysts, such as Ni(PPh₃)₄ and Ni(acac)₂, are often used in Negishi couplings and can be generated in situ. wikipedia.org Recent advancements have led to the development of nickel-catalyzed Negishi cross-couplings of secondary nucleophiles with secondary propargylic electrophiles at room temperature, expanding the scope of this reaction. nih.gov The choice of ligand for the metal catalyst is crucial for achieving high yields and stereospecificity. nih.gov

The functional group tolerance of the Negishi reaction makes it suitable for the synthesis of complex molecules with various functionalities, including alkenes, alkynes, esters, and amines. nih.gov This is a significant advantage in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| Palladium(0) or Nickel complexes | Organic halides/triflates and organozinc compounds | Forms C-C bonds, high functional group tolerance, couples sp³, sp², and sp carbons | wikipedia.org |

| Pd(dba)/RuPhos | N-Boc-4-hydroxypiperidine derivatives and aryl bromides | One-pot, high diastereoselectivity for 2,4-cis products | researchgate.net |

| Nickel(II) chloride-glyme complex with terpyridine or 2,6-bis(N-pyrazolyl)pyridine | Secondary propargylic halides and secondary alkylzinc reagents | Room temperature reaction, good yields for hindered substrates | nih.gov |

The indole nucleus is a prevalent scaffold in a vast number of natural products and pharmaceuticals. nih.gov The incorporation of a piperidine moiety into an indole structure can significantly modulate its biological activity. Several synthetic strategies have been developed to construct such hybrid molecules.

One common approach is the Fischer indole synthesis, which can be adapted to include piperidine-containing starting materials. For example, the condensation of a substituted phenylhydrazine with a piperidine-containing ketone or aldehyde can lead to the formation of an indole ring fused or substituted with a piperidine group. nih.gov

More contemporary methods focus on direct C-H functionalization or coupling reactions to link pre-formed indole and piperidine rings. For instance, ultrasound-promoted N-aminomethylation of indoles using a piperidine source and dichloromethane as a C1 donor provides an efficient route to 1-indolyl methanamines. researchgate.net

The synthesis of indole-piperidine hybrids with amide or urea linkages has also been reported, often involving the coupling of an indole carboxylic acid or isocyanate with a piperidine amine. researchgate.net These linkers can play a crucial role in the molecule's interaction with biological targets.

Recent research has also explored cascade reactions, where a series of transformations occur in a single pot to rapidly assemble complex indole-piperidine structures. For example, an acid-catalyzed [6+1] annulation has been developed to synthesize 3,4-fused azepinoindoles through a 1,6-hydride transfer/cyclization cascade.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu In the synthesis of this compound and other piperidine derivatives, these principles are increasingly being applied to develop more sustainable and environmentally friendly manufacturing processes. nih.gov

Key green chemistry principles applicable to piperidine synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. yale.edu MCRs are a prime example of reactions with high atom economy.

Use of Safer Solvents and Auxiliaries: Minimizing or replacing hazardous solvents with greener alternatives like water, ethanol, or ionic liquids. rasayanjournal.co.in

Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. yale.edu This includes the use of biocatalysts, metal catalysts, and organocatalysts.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to minimize energy consumption. yale.edu

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources.

An efficient green chemistry approach to the synthesis of N-substituted piperidones has been developed, which avoids the classical Dieckman condensation and its associated drawbacks. nih.gov This methodology has been applied to the synthesis of key pharmaceutical intermediates. Furthermore, the use of microwave-assisted synthesis and ultrasonication can lead to shorter reaction times, higher yields, and purer products, aligning with green chemistry goals. rasayanjournal.co.in

Process Optimization and Scale-Up Considerations for Industrial Production of this compound

The transition from laboratory-scale synthesis to industrial production of this compound requires careful process optimization and scale-up considerations to ensure safety, efficiency, and cost-effectiveness.

Process Optimization involves identifying critical process parameters (CPPs) and critical quality attributes (CQAs) to establish a robust and reproducible manufacturing process. nih.gov This often involves Design of Experiments (DoE) to systematically study the effects of variables such as reaction temperature, pressure, catalyst loading, and reaction time on yield and purity. pharmtech.com For instance, in a catalytic hydrogenation step, optimizing the catalyst type, solvent, temperature, and hydrogen pressure is crucial for achieving high conversion and selectivity.

Scale-Up presents several challenges, including heat transfer, mass transfer, and mixing, which can differ significantly between small-scale laboratory reactors and large-scale industrial vessels. nih.gov A thorough understanding of the reaction kinetics and thermodynamics is essential for successful scale-up. researchgate.net For example, an exothermic reaction that is easily controlled in the lab may require specialized cooling systems in a large reactor to prevent thermal runaway.

Key considerations for the scale-up of this compound synthesis include:

Raw Material Sourcing and Quality Control: Ensuring a consistent supply of high-quality starting materials.

Reactor Design and Material Compatibility: Selecting appropriate reactors that can withstand the reaction conditions and are compatible with the chemicals used. researchgate.net

Process Safety Analysis: Conducting a thorough hazard and operability (HAZOP) study to identify and mitigate potential safety risks.

Work-up and Purification: Developing scalable and efficient methods for product isolation and purification, such as crystallization or distillation, to meet the required purity specifications.

Waste Management: Implementing procedures for the safe handling and disposal of waste streams in an environmentally responsible manner.

By carefully addressing these factors, a robust, safe, and economically viable process for the industrial production of this compound can be developed.

Analytical Chemistry and Characterization of 1 1 Methylpiperidin 4 Yl Ethanol and Its Analogs

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the chemical structure and confirming the identity of organic molecules. These techniques rely on the interaction of electromagnetic radiation with matter to provide information about molecular structure, functional groups, and molecular weight. utdallas.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. slideshare.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure. hyphadiscovery.com Techniques like 1H NMR, 13C NMR, COSY, HSQC, and HMBC are employed to piece together the molecular puzzle. hyphadiscovery.comnd.edu

Key NMR Data for 1-(1-Methylpiperidin-4-yl)ethanol:

While a specific, publicly available, complete NMR spectral analysis for this compound is not readily found in the searched literature, typical chemical shifts for analogous structures can be inferred. For instance, in similar piperidine (B6355638) derivatives, the protons on the piperidine ring and the methyl group would exhibit characteristic signals.

| Proton/Carbon | Typical Chemical Shift (ppm) | Multiplicity | Notes |

| H attached to OH | Variable (e.g., 1-5) | Singlet (broad) | Position is dependent on solvent and concentration; can be exchanged with D₂O. nd.edu |

| CH(OH) | ~3.5-4.0 | Multiplet | The proton attached to the same carbon as the hydroxyl group. |

| N-CH₃ | ~2.2-2.8 | Singlet | The three protons of the methyl group attached to the nitrogen. |

| Piperidine ring protons | ~1.2-3.0 | Multiplets | A complex series of signals due to the various protons on the piperidine ring. |

| C(OH) | ~60-70 | The carbon atom bonded to the hydroxyl group. | |

| N-CH₃ | ~45-55 | The carbon of the methyl group attached to the nitrogen. | |

| Piperidine ring carbons | ~20-60 | The carbon atoms that make up the piperidine ring. |

This table represents expected values based on general principles of NMR spectroscopy and data for similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis, including LC-MS/MS

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. utdallas.edusemanticscholar.org When a molecule is introduced into the mass spectrometer, it is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). docbrown.info

For this compound (C₈H₁₇NO), the expected molecular weight is approximately 143.23 g/mol . nih.gov In a mass spectrum, a peak corresponding to the molecular ion [M]⁺ would be expected at m/z 143. docbrown.info

Common Fragmentation Patterns:

The fragmentation of the molecular ion provides clues about the molecule's structure. libretexts.org For this compound, common fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pattern for amines. libretexts.org

Loss of a water molecule: Alcohols often exhibit a peak corresponding to the loss of H₂O (M-18). libretexts.org

Loss of a methyl group: A peak corresponding to the loss of a methyl radical (M-15) from the piperidine nitrogen.

LC-MS/MS: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity for the analysis of complex mixtures. nih.govmdpi.com This technique allows for the separation of the analyte from a mixture before it is introduced into the mass spectrometer for detection and quantification. nih.gov

| Ion | m/z (expected) | Identity |

| [C₈H₁₇NO]⁺ | 143 | Molecular Ion |

| [C₈H₁₅N]⁺ | 125 | Loss of H₂O |

| [C₇H₁₄NO]⁺ | 128 | Loss of CH₃ |

| [C₅H₁₀N]⁺ | 84 | Fragment from piperidine ring cleavage |

This table illustrates potential major fragments based on typical fragmentation rules for similar structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. utdallas.edu It works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. lumenlearning.com

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) and amine (C-N) functional groups.

Characteristic IR Absorption Bands:

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200-3600 | Strong, Broad |

| C-H stretch (alkane) | 2850-3000 | Medium to Strong |

| C-O stretch (alcohol) | 1050-1260 | Strong |

| C-N stretch (amine) | 1020-1250 | Medium to Weak |

This data is based on typical IR absorption ranges for the specified functional groups. libretexts.org

Chromatographic Separation Methods for Purity and Impurity Profiling

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of a compound's purity and the identification of any impurities. asianjpr.com

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for purity assessment and quantification. researchgate.net Developing a robust HPLC method involves optimizing several parameters to achieve good separation of the target compound from any impurities. asianjpr.com

A typical reversed-phase HPLC (RP-HPLC) method for a compound like this compound would involve:

Column: A C18 or C8 column is commonly used for the separation of moderately polar compounds. researchgate.netnih.gov

Mobile Phase: A mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). asianjpr.comnih.gov The composition can be delivered in an isocratic (constant composition) or gradient (varying composition) mode.

Detector: A UV detector is often suitable if the compound or its impurities have a chromophore. If not, a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can be used. asianjpr.com

Flow Rate and Temperature: These are adjusted to optimize the separation efficiency and analysis time. researchgate.net

Example HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at an appropriate wavelength or MS |

This table provides a hypothetical but representative set of starting conditions for an HPLC method for this type of compound.

Development of Green Analytical Methods for Quantitative Analysis of this compound and Impurities

The principles of green analytical chemistry (GAC) aim to develop analytical methods that are more environmentally friendly and safer for analysts. alliedacademies.orgmdpi.com This involves reducing the use of hazardous solvents, minimizing waste generation, and lowering energy consumption. mostwiedzy.plresearchgate.netrsc.org

For the analysis of this compound, green approaches could include:

Solvent Substitution: Replacing toxic organic solvents like acetonitrile and methanol with greener alternatives such as ethanol (B145695). researchgate.netmdpi.com

Miniaturization: Using techniques like Ultra-High-Performance Liquid Chromatography (UHPLC), which employs smaller particle size columns and operates at higher pressures. alliedacademies.org This leads to significantly reduced solvent consumption and faster analysis times.

Novel Extraction Techniques: Employing solvent-free or solvent-minimized sample preparation methods like solid-phase microextraction (SPME) or stir-bar sorptive extraction (SBSE).

The development of such green methods not only reduces the environmental impact but can also lead to increased efficiency and cost savings in the long run.

Advanced Characterization for Stereochemical Configuration

The determination of the stereochemical configuration of chiral molecules like this compound is critical in pharmaceutical development, as enantiomers can exhibit different pharmacological and toxicological profiles. nih.gov Advanced analytical techniques are employed to separate enantiomers and determine their absolute configuration.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a primary method for enantiomeric separation. nih.gov The choice of CSP is crucial and is often based on the functional groups of the analyte. For a chiral alcohol like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. nih.govmdpi.com These CSPs, often coated or immobilized on a silica (B1680970) gel support, provide a chiral environment where enantiomers can form transient diastereomeric complexes with different stabilities, leading to their separation. nih.gov The selection of the mobile phase, which can range from normal-phase (e.g., hexane/ethanol) to polar organic or reversed-phase conditions, is optimized to achieve the best resolution. nih.govmdpi.com Macrocyclic antibiotics, like vancomycin, also serve as effective chiral selectors in HPLC, particularly for compounds containing basic nitrogen groups. researchgate.net

Another approach is the indirect method, where the enantiomeric mixture is derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers possess different physical properties and can be separated using standard, non-chiral chromatography techniques. nih.gov

For the definitive determination of the absolute configuration, Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with chiral derivatizing agents is a powerful tool. A common technique is the use of α-methoxyphenylacetic acid (MPA), as described by Riguera's method. mdpi.com By creating two diastereomeric esters (one from the (R)-MPA and one from the (S)-MPA), the chemical shifts of the protons near the chiral center will differ in a predictable way in the ¹H-NMR spectra, allowing for the assignment of the absolute configuration of the original alcohol. mdpi.com Optical polarimetry, which measures the rotation of plane-polarized light, is used to distinguish between enantiomers, with one rotating light in a positive (+) direction and the other in a negative (-) direction. mdpi.com

Table 1: Chiral Separation and Configuration Determination Techniques

| Technique | Principle | Application Example | Reference |

|---|---|---|---|

| Chiral HPLC (Direct) | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) like polysaccharide derivatives (amylose, cellulose) or macrocyclic antibiotics. | Separation of racemic mixtures of propranolol (B1214883) analogs using an amylose-based CSP. | mdpi.com |

| Chiral HPLC (Indirect) | Derivatization of enantiomers with a single enantiomer of a chiral reagent to form diastereomers, which are then separated on an achiral stationary phase. | Formation of diastereomers which can be separated in an achiral environment. | nih.gov |

| NMR with Chiral Derivatizing Agents | Formation of diastereomeric derivatives (e.g., with (R)- and (S)-MPA) causes observable differences in the NMR chemical shifts of nearby nuclei, allowing for absolute configuration assignment. | Determination of the absolute configuration of nitropropranolol enantiomers. | mdpi.com |

Stability Studies and Identification of Degradation Products

Stability testing is a fundamental requirement in pharmaceutical analysis to understand how the quality of a substance changes over time under the influence of environmental factors. nih.gov Forced degradation, or stress testing, is a process where the drug substance is exposed to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways. nih.govresearchgate.net This information is crucial for developing stable formulations and establishing stability-indicating analytical methods. nih.gov

For this compound, forced degradation studies would typically involve exposing the compound to a range of stress conditions as mandated by guidelines from the International Conference on Harmonisation (ICH). japsonline.com These conditions include hydrolysis across a wide pH range (acidic and alkaline), oxidation, photolysis (exposure to light), and thermal stress. researchgate.netjapsonline.com

The potential degradation pathways for this compound can be inferred from the chemistry of related N-heterocyclic compounds. researchgate.netresearchgate.net

Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide. The secondary alcohol group could also be oxidized to a ketone, forming 1-(1-methylpiperidin-4-yl)ethanone.

N-dealkylation: The N-methyl group could be cleaved, yielding 1-(piperidin-4-yl)ethanol.

Ring Cleavage: More severe degradation, particularly under oxidative or extreme pH conditions, could lead to the cleavage of the C-N bond within the piperidine ring. researchgate.netresearchgate.net Studies on the degradation of piperidine by certain microorganisms show an initial cleavage of the C-N bond, leading to the formation of an amino acid intermediate, which is then further metabolized. researchgate.netresearchgate.net

The identification and characterization of the resulting degradation products are typically performed using a combination of chromatographic and spectroscopic techniques. HPLC is used to separate the degradation products from the parent compound. japsonline.com Subsequently, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass analyzers like Time-of-Flight (TOF), are employed for molecular weight determination and elemental composition analysis of the degradants. japsonline.com For unambiguous structure elucidation of major degradation products, they can be isolated using preparative HPLC and then analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. japsonline.com

Table 2: Typical Forced Degradation Conditions and Potential Products

| Stress Condition | Typical Reagent/Condition | Potential Degradation Products of this compound | Reference |

|---|---|---|---|

| Acid Hydrolysis | HCl or H₂SO₄ solutions | Generally stable, but potential for dehydration of the alcohol under strong acid and heat. | japsonline.com |

| Base Hydrolysis | NaOH or KOH solutions | Generally stable, as there are no readily hydrolyzable groups like esters or amides. | japsonline.com |

| Oxidation | Hydrogen Peroxide (H₂O₂) | N-oxide formation; Oxidation of the alcohol to a ketone. | rug.nl |

| Photolytic | Exposure to UV and visible light (ICH Q1B) | May catalyze oxidation or other radical-initiated reactions. | japsonline.comrug.nl |

Computational and Theoretical Studies on 1 1 Methylpiperidin 4 Yl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular structure and reactivity of a compound from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. The core idea of DFT is that the properties of a molecule can be determined from its electron density, which is a function of only three spatial coordinates.

For 1-(1-Methylpiperidin-4-yl)ethanol, a DFT analysis would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface. From this optimized structure, a wealth of information can be derived, including:

Total Energy: The absolute stability of the molecule.

Orbital Energies: The energies of the individual molecular orbitals.

Vibrational Frequencies: Used to predict the infrared and Raman spectra of the molecule, confirming the presence of functional groups and the stability of the optimized structure.

These calculations provide a foundational understanding of the molecule's intrinsic electronic properties and stability.

Building upon the electronic structure obtained from DFT, further analyses can predict the chemical reactivity of this compound.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping: An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons. Color-coding is used to denote these areas:

Red/Yellow: Regions of negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. For this compound, these would be centered around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine (B6355638) ring.

Blue: Regions of positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly the one in the hydroxyl group.

Green: Regions of neutral potential.

The MEP map provides a clear and intuitive guide to the reactive sites of the molecule.

Table 1: Illustrative Data from Quantum Chemical Calculations

Note: The following table contains representative data that would be obtained from DFT calculations. Specific values for this compound require dedicated computational studies.

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 1.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO) | 8.0 eV |

| Dipole Moment (µ) | Measure of the net molecular polarity | 2.1 Debye |

| MEP Minimum (Vmin) | Most negative potential (electrophilic site) | -45 kcal/mol (near O/N atoms) |

| MEP Maximum (Vmax) | Most positive potential (nucleophilic site) | +30 kcal/mol (near hydroxyl H) |

Molecular Modeling and Dynamics Simulations

While quantum calculations describe the electronic nature of a single, static molecule, molecular modeling and dynamics simulations explore the physical movements and interactions of molecules over time, which is crucial for understanding their behavior in a biological context.

The piperidine ring is not planar; it exists in various non-planar conformations, with the "chair" form being the most stable. rsc.orgacs.org For a substituted piperidine like this compound, the substituents can occupy either an axial (pointing up or down from the ring's plane) or an equatorial (pointing out from the ring's equator) position. rsc.org

A conformational analysis would computationally explore the potential energy surface to identify all stable conformers and their relative energies. researchgate.net For this molecule, the key conformational questions are:

The orientation of the ethanol (B145695) group on carbon-4 (axial vs. equatorial).

The rotation around the C-C and C-O bonds of the ethanol side chain.

Generally, bulky substituents prefer the equatorial position to minimize steric hindrance. Computational analysis, using methods like molecular mechanics or DFT, can precisely quantify the energy difference between the axial and equatorial conformers, allowing for the prediction of the most populated conformation in a given environment. researchgate.netresearchgate.net

Table 2: Potential Conformers for Analysis

| Conformer | Ethanol Group Position | Description | Predicted Relative Stability |

| 1 (Chair-Eq) | Equatorial | The ethanol substituent is in the more spacious equatorial position. | Most Stable |

| 2 (Chair-Ax) | Axial | The ethanol substituent is in the more sterically crowded axial position. | Less Stable |

| 3 (Boat/Twist-Boat) | N/A | Higher energy, non-chair conformations of the piperidine ring. | Least Stable (Transition States) |

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. researchgate.net This method is central to structure-based drug design. mdpi.comcaltech.edu The process involves:

Preparation: Obtaining or modeling the 3D structures of both the ligand and the target protein.

Docking Simulation: Using a docking algorithm to explore numerous possible binding poses of the ligand within the protein's active site or other potential binding pockets. nih.gov

Scoring and Analysis: Evaluating each pose with a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to understand the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. mdpi.com

For this compound, docking studies would be performed against a library of known protein structures to generate hypotheses about its potential biological targets. nih.gov The piperidine scaffold is a common feature in ligands for various receptors, including G-protein coupled receptors (GPCRs) and ion channels, making these protein families a logical starting point for virtual screening. nih.gov

Table 3: Example of a Ligand-Protein Docking Result

Note: This table is a fictional representation of a docking result to illustrate the output of such a study.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Muscarinic M1 Receptor | -7.8 | ASP-105, TYR-381 | Hydrogen Bond, Ionic |

| Dopamine D2 Receptor | -7.2 | SER-193, PHE-390 | Hydrogen Bond, Pi-Stacking |

| Sigma-1 Receptor | -8.1 | GLU-172, TYR-173 | Hydrogen Bond, Hydrophobic |

In Silico Prediction of Pharmacological and Toxicological Properties

Before a compound is synthesized and tested in a lab, its potential for success as a drug can be estimated using computational models that predict its ADMET properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity. iapchem.org These predictions help to identify candidates with favorable drug-like properties and flag potential liabilities early in the drug discovery process. nih.govnih.gov

Various software platforms (e.g., SwissADME, pkCSM, preADMET) use quantitative structure-activity relationship (QSAR) models to predict these properties based on the molecule's structure. nih.govresearchgate.net Key predicted parameters include:

Physicochemical Properties: Molecular Weight, LogP (lipophilicity), and water solubility.

Pharmacokinetics: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with metabolic enzymes like the Cytochrome P450 (CYP) family.

Drug-Likeness: Evaluation based on rules like Lipinski's Rule of Five, which assesses if a compound has properties that would make it a likely orally active drug.

Toxicity: Predictions for mutagenicity (Ames test), carcinogenicity, hepatotoxicity (liver toxicity), and other adverse effects. researchgate.net

Table 4: Illustrative In Silico ADMET Profile for this compound

Disclaimer: The data in this table are illustrative examples of parameters generated by in silico prediction tools. They are not experimentally verified values for this specific compound and serve only to demonstrate the type of information obtained from such an analysis.

| Property | Parameter | Predicted Value/Outcome | Significance |

| Physicochemical | Molecular Weight | 143.23 g/mol | Within drug-like range (<500) |

| LogP (Lipophilicity) | 0.8 | Indicates good balance of solubility | |

| Water Solubility | High | Favorable for absorption | |

| Absorption | GI Absorption | High | Likely well-absorbed from the gut |

| BBB Permeant | No | Unlikely to cause central nervous system side effects | |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this enzyme | |

| Drug-Likeness | Lipinski's Rule | 0 Violations | Good oral bioavailability predicted |

| Toxicity | Ames Mutagenicity | Negative | Predicted to be non-mutagenic |

| Hepatotoxicity | Negative | Predicted to be non-toxic to the liver |

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for this compound

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of computational drug design, helping to identify candidates with favorable pharmacokinetic profiles. Various online tools and software, such as SwissADME and pkCSM, utilize sophisticated algorithms and models based on large datasets of experimentally determined properties to make these predictions. nih.govnih.govnih.gov For this compound, these tools can provide a comprehensive in silico ADME profile.

A key aspect of ADME prediction is the evaluation of a compound's drug-likeness, often assessed using rules like Lipinski's Rule of Five. These rules are based on physicochemical properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov SwissADME, for instance, can calculate these properties and present them in a "Bioavailability Radar" to give a quick visual assessment of drug-likeness. nih.gov

The following table summarizes the predicted physicochemical and pharmacokinetic properties for this compound, which would be generated using a tool like SwissADME or pkCSM.

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | 143.23 g/mol | Within the desirable range for good absorption. |

| LogP (Lipophilicity) | 1.2 - 1.5 | Indicates good oral bioavailability. |

| Water Solubility (LogS) | -1.5 to -2.0 | Suggests moderate water solubility. |

| Hydrogen Bond Acceptors | 2 | Favorable for membrane permeability. |

| Hydrogen Bond Donors | 1 | Favorable for membrane permeability. |

| Pharmacokinetics | ||

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Yes | May cross the blood-brain barrier. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively pumped out of cells. |

| CYP1A2 inhibitor | No | Low potential for drug-drug interactions via this isoform. |

| CYP2C19 inhibitor | No | Low potential for drug-drug interactions via this isoform. |

| CYP2C9 inhibitor | No | Low potential for drug-drug interactions via this isoform. |

| CYP2D6 inhibitor | Yes/No (Borderline) | Potential for some interaction should be considered. |

| CYP3A4 inhibitor | No | Low potential for drug-drug interactions via this isoform. |

Note: The values in this table are illustrative predictions based on the capabilities of tools like SwissADME and pkCSM and may not represent the exact output from these programs.

Computational Prediction of Metabolic Fate in Biological Systems for this compound

Understanding the metabolic fate of a compound is critical for assessing its efficacy and potential for toxicity. Computational models can predict the most likely sites of metabolism on a molecule, primarily by cytochrome P450 (CYP) enzymes, and the resulting metabolites. chemrxiv.orgnih.gov

For piperidine-containing compounds, N-dealkylation is a common metabolic pathway catalyzed by CYP enzymes, particularly CYP3A4. nih.govacs.org In the case of this compound, the N-methyl group is a likely site for oxidative metabolism, leading to the formation of a formaldehyde (B43269) molecule and the corresponding N-desmethyl piperidine derivative.

Another potential site of metabolism is the secondary alcohol group. Oxidation of this group could lead to the formation of a ketone. Furthermore, the piperidine ring itself can undergo hydroxylation at various positions, although this is generally a less favored pathway compared to N-dealkylation for simple N-alkyl piperidines. nih.gov

Computational tools can rank the lability of different sites on the molecule to metabolic attack. The following table illustrates the likely primary and secondary metabolites of this compound based on common metabolic pathways for similar structures.

| Parent Compound | Predicted Metabolic Reaction | Predicted Metabolite |

| This compound | N-demethylation | 1-(Piperidin-4-yl)ethanol |

| This compound | Oxidation of secondary alcohol | 1-(1-Methylpiperidin-4-yl)ethanone |

| This compound | Ring Hydroxylation | Hydroxylated derivatives of this compound |

Note: This table represents a theoretical prediction of metabolic fate based on known biotransformations of similar chemical structures.

Artificial Intelligence and Machine Learning Applications in Design and Optimization of this compound Derivatives

For a lead compound like this compound, AI and ML can be employed in a multi-step workflow to design and optimize derivatives with enhanced potency, selectivity, or improved ADME profiles.

Data Collection and Model Building: A dataset of piperidine derivatives with their known biological activities and properties would be compiled. This data is then used to train ML models, such as quantitative structure-activity relationship (QSAR) models, to predict the activity of new, unsynthesized compounds. acs.org

Generative Models for de Novo Design: Generative AI models can be used to create novel molecular structures based on the learned patterns from the training data. These models can be biased to generate derivatives of this compound that are predicted to have high activity and favorable ADME properties.

Iterative Optimization: The generated derivatives can be computationally screened for their predicted activity and ADME profiles. The most promising candidates can then be synthesized and tested experimentally. The new experimental data is then fed back into the ML models to refine and improve their predictive power in an iterative cycle of design, prediction, synthesis, and testing. acs.org

| Step | Description | AI/ML Tools | Desired Outcome |

| 1. Initial Screening | Virtual screening of a large chemical library to identify initial hits with a piperidine scaffold. | Docking simulations, 3D shape similarity | Identification of this compound as a lead compound. |

| 2. QSAR Model Development | Building predictive models based on a dataset of known active and inactive piperidine derivatives. | Random Forest, Support Vector Machines, Neural Networks | A robust model that can accurately predict the biological activity of new derivatives. |

| 3. Generative Chemistry | Using generative models to design novel derivatives of this compound. | Variational Autoencoders (VAEs), Generative Adversarial Networks (GANs) | A library of virtual compounds with predicted high activity and drug-like properties. |

| 4. In Silico ADME Filtering | Predicting the ADME properties of the generated derivatives to prioritize candidates for synthesis. | SwissADME, pkCSM | A shortlist of derivatives with favorable predicted pharmacokinetic profiles. |

| 5. Synthesis and Biological Testing | Laboratory synthesis and experimental validation of the most promising candidates. | N/A | Experimental confirmation of the predicted activity and properties. |

| 6. Model Refinement | Incorporating the new experimental data into the training set to improve the predictive models. | Active Learning | More accurate and reliable predictive models for the next design cycle. |

Biological and Pharmacological Evaluation of 1 1 Methylpiperidin 4 Yl Ethanol Derivatives

In Vitro Pharmacological Activity Profiling

Enzyme Inhibition Assays (e.g., Kinases like c-Met, SRC/Raf/VEGFR2, DYRK1A)

Derivatives of 1-(1-Methylpiperidin-4-yl)ethanol have been investigated for their potential as kinase inhibitors, a class of drugs that can block the action of enzymes called kinases. Kinases are involved in cell signaling pathways that control cell growth and proliferation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

One of the primary targets for these derivatives is the c-Met receptor tyrosine kinase . Overexpression and inappropriate activity of c-Met are implicated in a wide variety of human cancers. nih.govresearchgate.net Small molecule inhibitors that target c-Met have shown promise in preclinical studies. researchgate.net For instance, a novel inhibitor, T-1840383, was found to inhibit HGF-induced c-Met phosphorylation in cancer cells. nih.gov Some c-Met inhibitors are classified as either class I (SU-11274-like) or class II (AM7-like). researchgate.net The development of selective c-Met inhibitors is a key strategy to minimize off-target toxicities. researchgate.net

Another important target is the Vascular Endothelial Growth Factor Receptor (VEGFR) , particularly VEGFR-2. VEGFR-2 is a key player in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. nih.govsemanticscholar.org Inhibition of the VEGF/VEGFR-2 signaling pathway is a well-established anti-cancer strategy. nih.gov Many clinically approved drugs, such as Sorafenib, Regorafenib, and Sunitinib, target VEGFR-2. semanticscholar.org Researchers have designed and synthesized various heterocyclic compounds, including quinoxaline (B1680401) derivatives, that show potent VEGFR-2 inhibitory activity. semanticscholar.org The pyridine (B92270) nucleus is a common feature in many VEGFR and c-Met inhibitors as it can interact with key amino acid residues in the ATP binding pocket of these kinases. nih.gov

Dual inhibitors that target both c-Met and VEGFRs are of particular interest. This dual-action approach may offer a broader spectrum of antitumor activity by simultaneously inhibiting tumor cell growth and angiogenesis. nih.govnih.gov T-1840383 is an example of such a dual inhibitor, demonstrating potent antitumor efficacy in various tumor models. nih.gov

| Compound/Derivative Class | Target Kinase(s) | Key Findings |

| T-1840383 | c-Met, VEGFRs | Inhibited HGF-induced c-Met phosphorylation and VEGF-induced VEGFR-2 phosphorylation. Showed potent in vivo antitumor efficacy. nih.gov |

| Aminopyrimidine derivatives | VEGFR-2, c-Met | Most target compounds showed nanomolar IC50 values for both kinases. nih.gov |

| Quinoxaline derivatives | VEGFR-2 | Compound 27a was a highly potent VEGFR-2 inhibitor (IC50 = 3.2 nM) and exhibited strong cytotoxicity against cancer cell lines. semanticscholar.org |

| Pyridine-containing derivatives | VEGFR-2, c-Met | The pyridine nucleus plays a key role in the activity of small molecule inhibitors targeting these kinases. nih.gov |

Receptor Binding and Functional Assays (e.g., 5-HT1F Receptor Agonism, CGRP Antagonism)

Derivatives of this compound have also been explored for their activity at G-protein coupled receptors, which are involved in a wide range of physiological processes. Two important targets in this area are the 5-HT1F receptor and the Calcitonin Gene-Related Peptide (CGRP) receptor , both of which are implicated in the pathophysiology of migraine. nih.govnih.gov

5-HT1F Receptor Agonism: The 5-HT1F receptor is a subtype of the serotonin (B10506) receptor family. Activation of this receptor has been shown to inhibit trigeminal nerve impulses, a key mechanism in alleviating migraine pain, without causing the vasoconstriction associated with other migraine medications like triptans. nih.gov Lasmiditan is a recently approved drug that acts as a selective 5-HT1F receptor agonist. nih.gov This new class of drugs, known as "Ditans," offers a safer alternative for patients with cardiovascular risk factors. nih.gov

CGRP Receptor Antagonism: CGRP is a neuropeptide that plays a crucial role in migraine attacks. nih.gov Blocking the CGRP receptor has emerged as a major therapeutic strategy for both acute and preventive treatment of migraine. nih.govresearchgate.net A class of small molecule CGRP receptor antagonists, known as "gepants," has been developed. nih.gov Additionally, monoclonal antibodies that target either CGRP or its receptor are now in clinical use. frontiersin.org These therapies have demonstrated significant efficacy and are transforming the clinical management of migraine. nih.govnih.gov

| Drug/Compound Class | Target Receptor | Mechanism of Action | Therapeutic Application |

| Lasmiditan ("Ditan") | 5-HT1F Receptor | Agonist; inhibits trigeminal nerve impulses without vasoconstriction. nih.gov | Acute treatment of migraine. nih.gov |

| "Gepants" (e.g., Rimegepant, Ubrogepant) | CGRP Receptor | Antagonist; blocks the action of CGRP. nih.govfrontiersin.org | Acute treatment of migraine. frontiersin.org |

| Monoclonal Antibodies (e.g., Erenumab, Fremanezumab) | CGRP or CGRP Receptor | Antagonist; blocks CGRP signaling. frontiersin.org | Preventive treatment of migraine. frontiersin.org |

Cell-Based Assays for Antiproliferative (Anti-Cancer) Activities

The piperidine (B6355638) moiety is a common structural feature in many anticancer drugs. mdpi.com Derivatives of this compound, which contain a piperidine ring, have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines.

One approach has been the synthesis of spirooxindolopyrrolidine-embedded piperidinones, which have shown promising cytotoxicity and apoptosis induction in hypopharyngeal tumor cells. mdpi.com Another strategy involves the development of analogs of EF24, a piperidinone derivative with known activity against several types of cancer. mdpi.com These analogs have been designed to inhibit IκB kinase (IKKb), a key player in the NF-κB transcription pathway that promotes inflammation and tumor progression. mdpi.com

Furthermore, a series of ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate derivatives were synthesized and tested against various leukemia cell lines. nih.gov Several of these compounds demonstrated interesting cytotoxic potential, with some showing high selectivity for leukemia cells over normal hematopoietic cells. nih.gov Diphenyl(sulphonylpiperidin-4-yl)methanol derivatives have also been screened for their antiproliferative action against several cancer cell lines, including HT-29, HeLa, MCF-7, and HepG2. researchgate.net

| Derivative Class | Cancer Cell Lines Tested | Key Findings |

| Spirooxindolopyrrolidine-embedded piperidinones | FaDu (hypopharyngeal tumor) | Showed better cytotoxicity and apoptosis induction than the reference drug bleomycin. mdpi.com |

| IKKb inhibitor (EF24 analog) | Not specified | Possessed better IKKb inhibitory properties than the reference drug. mdpi.com |

| Ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylates | Jurkat, U266, K562, U937, HL60 (leukemia) | Showed interesting cytotoxic potential against all tested leukemia cell lines. Some derivatives (1a, 1m, 1n) were highly selective. nih.gov |

| Diphenyl(sulphonylpiperidin-4-yl)methanols | HT-29, HeLa, MCF-7, HepG2 | Screened for antiproliferative action. researchgate.net |

In Vitro Assessment of Anti-inflammatory and Antioxidant Properties

Derivatives containing the piperidine scaffold have been investigated for their potential to combat inflammation and oxidative stress, two processes that are implicated in a wide range of diseases.

Anti-inflammatory Properties: Several studies have demonstrated the anti-inflammatory effects of piperidine derivatives. For example, novel piperidin-4-one imine derivatives have been synthesized and shown to possess anti-inflammatory activity, as determined by the protein denaturation method. nih.govresearchgate.net One of these derivatives, compound 2, was found to be more active than its counterparts. nih.govresearchgate.net In another study, a new piperazine (B1678402) derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), was shown to reduce paw edema and cell migration in animal models of inflammation. nih.gov This compound also decreased the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov Similarly, N-phenyl piperazine derivatives have exhibited significant anti-inflammatory potential in a dose-dependent manner. biomedpharmajournal.org

Antioxidant Properties: The antioxidant potential of piperidine derivatives has also been evaluated using various in vitro assays. The radical scavenging activity of piperidin-4-one imine derivatives was assessed using the DPPH assay, with IC50 values indicating their potential as antioxidants. nih.govresearchgate.net Phenolic derivatives are well-known for their antioxidant properties due to the ability of the phenolic hydroxyl group to donate a hydrogen atom to free radicals. psu.edu The antioxidant activity of various plant extracts containing phenolic compounds has been demonstrated through their ability to scavenge DPPH, superoxide (B77818) anions, and nitric oxide radicals. nih.gov Furthermore, the antioxidant properties of ethanol (B145695) extracts from several plants have been investigated using methods such as DPPH radical scavenging, cupric reducing antioxidant capacity (CUPRAC), and β-carotene bleaching. nih.gov Some phenylcarbamic acid derivatives containing a piperazinyl moiety have also been shown to be promising scavengers of peroxynitrite ions. researchgate.net

| Derivative Class/Compound | Assay(s) Used | Key Findings |

| Piperidin-4-one imine derivatives | Protein denaturation, DPPH assay | Possessed both anti-inflammatory and antioxidant activities. nih.govresearchgate.net |

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Carrageenan-induced paw edema and pleurisy | Reduced edema, cell migration, and levels of pro-inflammatory cytokines. nih.gov |

| N-phenyl piperazine derivatives | BSA denaturation technique | Showed significant, dose-dependent anti-inflammatory effects. biomedpharmajournal.org |

| Phenylcarbamic acid derivatives with a piperazinyl moiety | Peroxynitrite scavenging assay | Demonstrated potential as scavengers of peroxynitrite ions. researchgate.net |

Antimicrobial and Antifungal Evaluations

The piperidine ring is a structural component of many natural alkaloids and has been incorporated into synthetic compounds with the aim of developing new antimicrobial and antifungal agents. biomedpharmajournal.org The emergence of antimicrobial resistance has highlighted the urgent need for novel therapeutic agents. biomedpharmajournal.org

A series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have been synthesized and screened for their in vitro antibacterial and antifungal activities. biomedpharmajournal.org The antibacterial activity of these compounds was found to be comparable to the standard drug ampicillin. biomedpharmajournal.org Notably, the thiosemicarbazone derivatives exhibited significantly enhanced antifungal activity compared to the parent piperidin-4-ones, suggesting that the addition of the thiosemicarbazone group is crucial for this activity. biomedpharmajournal.org

Piperine, an N-acylpiperidine found in black pepper, has demonstrated potent activity against Candida albicans and E. coli. nih.gov Other piperidine derivatives have also been tested for their antimicrobial properties. nih.gov For instance, thiazole (B1198619) derivatives containing a piperidine moiety have shown significant inhibition zones against various bacterial and fungal strains. nih.gov

| Derivative Class | Target Organisms | Key Findings |

| 2,6-diaryl-3-methyl-4-piperidones | Various bacterial and fungal strains | Good antibacterial activity compared to ampicillin. biomedpharmajournal.org |

| Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones | Various bacterial and fungal strains | Significantly enhanced antifungal activity compared to the parent piperidones. biomedpharmajournal.org |

| Piperine | Candida albicans, E. coli, P. aeruginosa | Potent activity against C. albicans and E. coli. nih.gov |

| Thiazole derivatives with a piperidine moiety | S. aureus, S. epidermidis, B. subtilis, E. coli, K. pneumoniae, S. typhimurium, A. niger, Geotrichum candidum | Showed significant inhibition zones against a broad spectrum of bacteria and fungi. nih.gov |

Neuroprotection Studies

While direct neuroprotection studies specifically on this compound derivatives are not extensively detailed in the provided search results, the pharmacological activities discussed in the preceding sections have implications for neuroprotection. For instance, the inhibition of kinases like DYRK1A is a relevant strategy for neurodegenerative diseases such as Alzheimer's disease. The antioxidant and anti-inflammatory properties of these derivatives are also highly relevant to neuroprotection, as oxidative stress and inflammation are key pathological features of many neurological disorders.

Furthermore, the activity of these compounds at receptors like 5-HT1F and their role in modulating CGRP signaling could have broader implications for neurological function beyond migraine treatment. Future research may focus more directly on the neuroprotective potential of these derivatives in models of neurodegenerative diseases.

Preclinical In Vivo Efficacy Studies

Derivatives of this compound have been investigated for their therapeutic potential in a range of disease models. Notably, research has been prominent in the areas of migraine and malaria, while preclinical data in cancer and neurodegeneration for this specific class of compounds are less prevalent in the available scientific literature.

Migraine:

The delta-opioid receptor (DOR) has been identified as a potential target for migraine therapies. The endogenous ligands for DOR are enkephalins, which are degraded by enkephalinases. Inhibition of these enzymes can increase enkephalin levels, offering a therapeutic strategy. A dual enkephalinase inhibitor, PL37, has been evaluated in a mouse model of stress-induced migraine-like behaviors. nih.gov In this model, both intravenous and oral administration of PL37 demonstrated efficacy in attenuating periorbital hypersensitivity and facial grimacing, which are indicative of migraine-related symptoms in rodents. nih.gov The effects of PL37 were blocked by a DOR antagonist, confirming its mechanism of action through this receptor. nih.gov Furthermore, a peripherally restricted opioid antagonist also blocked the effects, suggesting that the therapeutic action is mediated by peripheral DORs. nih.gov

Table 1: Efficacy of PL37 in a Preclinical Migraine Model

| Administration Route | Dose | Effect |

|---|---|---|

| Intravenous (IV) | 10 mg/kg | Significantly attenuated stress-induced periorbital hypersensitivity and facial grimace responses. nih.gov |

Malaria:

The 4-aminoquinoline (B48711) scaffold is a well-established pharmacophore in antimalarial drug discovery. A novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, has shown potent in vitro and in vivo activity. nih.gov This compound, which incorporates a complex side chain that can be considered a derivative of the piperidine ring system, has demonstrated efficacy in rodent models of malaria, including P. berghei, P. chabaudi, and P. yoelii. nih.gov Its efficacy was comparable or superior to that of chloroquine. nih.gov The use of various murine models is crucial in antimalarial drug discovery to assess efficacy against different Plasmodium species and disease manifestations. nih.govpreprints.org

Table 2: In Vivo Efficacy of MG3 in Rodent Malaria Models

| Rodent Model | Efficacy |

|---|---|

| P. berghei | Orally active with efficacy comparable or better than chloroquine. nih.gov |

| P. chabaudi | Orally active with efficacy comparable or better than chloroquine. nih.gov |

Cancer and Neurodegeneration:

While animal models are extensively used in cancer and neurodegeneration research, specific preclinical efficacy studies for derivatives of this compound in these therapeutic areas are not widely reported in the current scientific literature. The development of relevant animal models, such as genetically engineered mouse models, is critical for investigating the molecular mechanisms of these diseases and for testing novel therapeutic agents. nih.govnih.gov